molecular formula C16H14Cl2N2O2 B4806384 N,N'-bis(2-chlorobenzyl)ethanediamide

N,N'-bis(2-chlorobenzyl)ethanediamide

Cat. No.: B4806384
M. Wt: 337.2 g/mol
InChI Key: GBOLKFZMFMALLN-UHFFFAOYSA-N
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Description

N,N’-bis(2-chlorobenzyl)ethanediamide: is an organic compound with the molecular formula C16H14Cl2N2O2 It is characterized by the presence of two 2-chlorobenzyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-chlorobenzyl)ethanediamide typically involves the reaction of ethanediamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-chlorobenzyl)ethanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-chlorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(2-chlorobenzyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chlorobenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-bis(2,4-dichlorobenzyl)ethanediamide
  • N,N’-bis(3,4-dichlorobenzyl)ethanediamide
  • N,N’-bis(2-phenylethyl)ethanediamide

Comparison: N,N’-bis(2-chlorobenzyl)ethanediamide is unique due to the presence of 2-chlorobenzyl groups, which impart specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-7-3-1-5-11(13)9-19-15(21)16(22)20-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOLKFZMFMALLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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